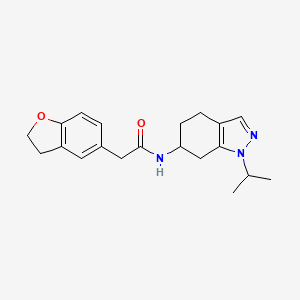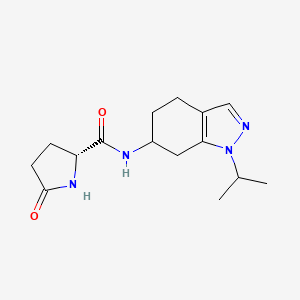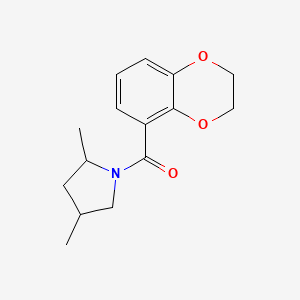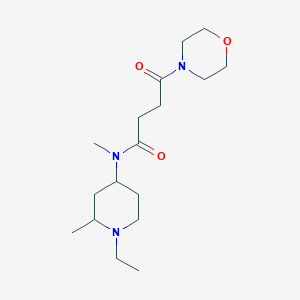![molecular formula C15H22N6O3S B6753530 N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-pyrazol-1-ylpropanamide](/img/structure/B6753530.png)
N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-pyrazol-1-ylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-pyrazol-1-ylpropanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrazole ring, and a sulfonyl group, which contribute to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-pyrazol-1-ylpropanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Formation of 1-methylpyrazole: This can be achieved by reacting hydrazine with acetylacetone under acidic conditions.
Synthesis of piperidine derivative: The piperidine ring can be functionalized with a sulfonyl group through sulfonylation reactions using sulfonyl chlorides.
Coupling reactions: The final step involves coupling the 1-methylpyrazole and the sulfonylpiperidine intermediates with a suitable linker, such as a propanamide group, under appropriate conditions like the use of coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent choice) to ensure consistent product quality.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-pyrazol-1-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base (e.g., triethylamine).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
科学研究应用
N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-pyrazol-1-ylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazole rings may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine
- N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-(methylthio)pyridin-4-amine
Uniqueness
N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-pyrazol-1-ylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and piperidine rings, along with the sulfonyl group, allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3S/c1-12(21-7-3-6-16-21)15(22)18-13-4-8-20(9-5-13)25(23,24)14-10-17-19(2)11-14/h3,6-7,10-13H,4-5,8-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGPAVSSDGZMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)S(=O)(=O)C2=CN(N=C2)C)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone](/img/structure/B6753452.png)

![N-[4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B6753455.png)
![1-[4-(bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B6753468.png)

![N-cyclopentyl-2-[4-(oxan-2-ylmethylsulfonylamino)pyrazol-1-yl]acetamide](/img/structure/B6753482.png)
![N-[5-chloro-2-(oxolan-2-ylmethoxy)phenyl]-1-(oxan-2-yl)methanesulfonamide](/img/structure/B6753489.png)

![1-(oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide](/img/structure/B6753498.png)
![1-(1,1-dioxothiolan-3-yl)-N-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine](/img/structure/B6753508.png)
![N-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine](/img/structure/B6753511.png)
![3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole](/img/structure/B6753521.png)
![6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6753535.png)
